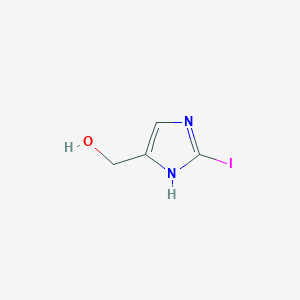

Imidazole, 2-iodo-4-hydroxymethyl-

Description

Overview of Imidazole (B134444) Heterocycles in Organic Chemistry

Imidazole is an aromatic heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms. tsijournals.combritannica.com First synthesized in 1858, this planar ring system is soluble in water and other polar solvents. nih.gov The imidazole ring is a crucial component of many biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine. tsijournals.comwikipedia.org Its aromaticity, arising from a sextet of π-electrons, and its amphoteric nature, allowing it to act as both an acid and a base, contribute to its diverse chemical reactivity. tsijournals.comhumanjournals.com Imidazoles can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, making them versatile building blocks in organic synthesis. chemicalbook.compharmatutor.org

The unique properties of the imidazole nucleus have led to its incorporation into a wide range of pharmaceuticals, including antifungal agents, and as a structural motif in many natural products. wikipedia.orgtsijournals.com The ability of the imidazole nitrogen atoms to coordinate with metal ions is also a key feature, exploited in areas such as coordination chemistry and the development of supramolecular complexes. nih.gov

Significance of Functionalized Imidazoles in Synthetic Methodologies and Advanced Materials

The strategic placement of functional groups on the imidazole ring dramatically expands its utility in synthetic chemistry and materials science. mdpi.com These "functionalized imidazoles" serve as versatile intermediates for constructing more complex molecular architectures. nih.gov The introduction of substituents allows for precise control over the electronic properties, solubility, and steric environment of the imidazole core, enabling the fine-tuning of its reactivity and physical characteristics. acs.org

For instance, N-functionalized imidazoles are explored as tailored solvents and as building blocks for various materials. acs.org The development of efficient methods for the synthesis of substituted imidazoles, such as multicomponent reactions and metal-catalyzed cross-coupling reactions, has been a major focus of research. nih.govorganic-chemistry.org These methodologies provide access to a diverse library of imidazole derivatives with a wide array of potential applications, from medicinal chemistry to materials science. researchgate.netresearchgate.net

Historical Context of Imidazole, 2-iodo-4-hydroxymethyl- in Scientific Literature

While the parent imidazole has a long history, the specific compound Imidazole, 2-iodo-4-hydroxymethyl- is a more recent subject of investigation. Its emergence in the scientific literature is closely tied to the development of synthetic methods for the selective functionalization of the imidazole ring. The synthesis of related hydroxymethylimidazoles has been explored in the context of creating building blocks for pharmaceuticals. google.com For example, processes for preparing 4-(hydroxymethyl)imidazole compounds have been developed due to their utility as precursors to H2-receptor antagonists. google.com The introduction of an iodine atom at the 2-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making this particular derivative a valuable synthetic intermediate.

Scope and Research Objectives for Imidazole, 2-iodo-4-hydroxymethyl- Studies

Current and future research involving Imidazole, 2-iodo-4-hydroxymethyl- is primarily focused on its application as a versatile building block in organic synthesis. Key research objectives include:

Development of Novel Synthetic Transformations: Exploring the reactivity of the iodo and hydroxymethyl groups to construct complex molecular scaffolds. This includes its use in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Biologically Active Molecules: Utilizing Imidazole, 2-iodo-4-hydroxymethyl- as a key intermediate in the synthesis of potential therapeutic agents. The imidazole core is a known pharmacophore, and the specific substitution pattern of this compound may lead to novel biological activities. isca.menih.gov

Preparation of Advanced Materials: Investigating the incorporation of this functionalized imidazole into polymers and other materials. The presence of the reactive iodo group and the hydrogen-bonding capability of the hydroxymethyl group could impart unique properties to these materials.

The study of Imidazole, 2-iodo-4-hydroxymethyl- is poised to contribute significantly to the advancement of synthetic chemistry and the discovery of new molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5IN2O |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

(2-iodo-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |

InChI Key |

YUZKEBSDHWONLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)I)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Imidazole, 2 Iodo 4 Hydroxymethyl

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Imidazole (B134444), 2-iodo-4-hydroxymethyl- dictates the strategic disconnection of the iodo and hydroxymethyl functional groups from the imidazole core. The order of these disconnections is critical to devising a successful forward synthesis, taking into account the inherent reactivity and directing effects of the substituents on the imidazole ring. nih.govnih.gov

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-I bond first, followed by the C-CH₂OH bond. This pathway suggests the iodination of a pre-functionalized 4-hydroxymethyl-imidazole intermediate. This approach hinges on the feasibility of selectively iodinating the C-2 position in the presence of a hydroxymethyl group at the C-4 position.

Pathway B: Disconnection of the C-CH₂OH bond first, followed by the C-I bond. This alternative strategy involves the hydroxymethylation of a 2-iodoimidazole (B1350194) precursor. This route's success depends on the ability to introduce a hydroxymethyl group at the C-4 position of an already iodinated imidazole ring.

Considering the electronic properties of the imidazole ring, the C-2 position is the most acidic, making it susceptible to deprotonation followed by electrophilic quenching. youtube.com Conversely, the C-4 and C-5 positions are more electron-rich and thus more prone to direct electrophilic substitution. nih.govnih.gov This inherent reactivity suggests that a direct electrophilic iodination would likely occur at the C-4 or C-5 position rather than the desired C-2 position. Therefore, a strategy involving the initial formation of the imidazole ring followed by sequential, directed functionalization is the most logical approach.

A plausible forward synthesis, guided by this retrosynthetic logic, would involve the synthesis of a 4-substituted imidazole, followed by a directed iodination at the C-2 position, and subsequent modification of the C-4 substituent to the hydroxymethyl group.

Direct Halogenation Protocols for Imidazole Scaffolds

The introduction of an iodine atom onto the imidazole scaffold is a key step in the synthesis of the target molecule. Achieving regioselectivity, particularly at the C-2 position, is a significant challenge.

Regioselective Iodination Techniques

Direct electrophilic iodination of imidazole typically yields a mixture of 4-iodo-, 5-iodo-, and 4,5-diiodoimidazoles due to the high electron density at these positions. youtube.comchemicalbook.com To achieve selective iodination at the C-2 position, a two-step process involving lithiation is often employed. The C-2 proton is the most acidic proton on the imidazole ring and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), to generate a 2-lithioimidazole intermediate. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to afford the 2-iodoimidazole. youtube.comnih.gov The use of a protecting group on the imidazole nitrogen, such as a trityl or benzyloxy group, can facilitate this process. nih.gov

An alternative approach for regioselective iodination involves the use of specific iodinating reagents under controlled conditions. For instance, N-iodosuccinimide (NIS) has been used for the iodination of imidazoles, although selectivity can still be an issue. youtube.com

| Method | Reagents | Key Features | Reference(s) |

| Lithiation-Iodination | 1. n-BuLi 2. I₂ or C₂H₄I₂ | High regioselectivity for the C-2 position. Often requires N-protection. | youtube.comnih.gov |

| Direct Iodination | I₂ / base | Typically yields a mixture of 4- and 5-iodo isomers. | chemicalbook.com |

| N-Iodosuccinimide (NIS) | NIS | Can provide iodination, but regioselectivity may vary. | youtube.com |

Catalytic Systems in Iodination Reactions

While direct C-H iodination at the C-2 position is challenging, transition metal-catalyzed approaches have emerged for the functionalization of this position. researchgate.net Palladium-catalyzed C-H activation has been successfully employed for the arylation of the C-2 position of imidazoles. nih.govacs.org Although less common for direct iodination, similar catalytic systems could potentially be adapted. Copper-catalyzed reactions have also been utilized for the synthesis of substituted imidazoles. beilstein-journals.org These catalytic methods offer the advantage of avoiding stoichiometric use of strong bases and can provide access to functionalized imidazoles under milder conditions.

| Catalyst System | Reactants | Key Features | Reference(s) |

| Palladium(II) Acetate (B1210297) | Imidazole, Aryl Halide | Enables C-H arylation at the C-2 position. | nih.govresearchgate.net |

| Copper(I) Iodide | Aldehydes, Amines, Alkynes | Catalyzes multi-component reactions to form substituted imidazoles. | beilstein-journals.org |

Hydroxymethylation Approaches to Imidazole Derivatives

The introduction of a hydroxymethyl group at the C-4 position of the imidazole ring is the second key transformation in the synthesis of the target compound.

Formylation and Subsequent Reduction Pathways

A common and reliable method for introducing a hydroxymethyl group is through a two-step sequence involving formylation followed by reduction. The C-4 position of an imidazole derivative can be formylated using various reagents, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) (Vilsmeier-Haack reaction), to yield the corresponding 4-formylimidazole. illinois.edu The resulting aldehyde can then be readily reduced to the hydroxymethyl group using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, effectively reducing the aldehyde without affecting other functional groups on the imidazole ring. illinois.edu

| Step | Reagents | Intermediate/Product | Reference(s) |

| Formylation | POCl₃, DMF | 4-Formylimidazole | illinois.edu |

| Reduction | NaBH₄ | 4-Hydroxymethylimidazole | illinois.edu |

Direct Nucleophilic Functionalization with Hydroxymethylating Agents

Direct hydroxymethylation of the imidazole ring can be achieved using formaldehyde (B43269) or its synthetic equivalent, paraformaldehyde, under basic conditions. illinois.edunih.gov This method offers a more direct route to the desired hydroxymethylated imidazole. However, the regioselectivity of this reaction can be poor, and over-reaction to form dihydroxymethylated products is a potential side reaction. illinois.edu The reaction conditions, such as the base used and the reaction temperature, need to be carefully controlled to achieve the desired mono-hydroxymethylated product. nih.gov

| Reagent | Conditions | Key Features | Reference(s) |

| Formaldehyde/Paraformaldehyde | Basic (e.g., NaOH) | Direct introduction of the hydroxymethyl group. Can lead to mixtures of products. | illinois.edunih.gov |

Cyclization-Based Syntheses of the Imidazole Core

The formation of the imidazole ring is a cornerstone of the synthesis of 2-iodo-4-hydroxymethyl-imidazole. Cyclization reactions, which can be categorized into various strategies, provide the fundamental framework for constructing this heterocyclic core.

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted imidazoles in a single step from three or more starting materials. nih.gov These reactions are characterized by high atom economy and procedural simplicity. For the synthesis of the imidazole core, a one-pot three-component reaction is a common and effective approach. scispace.com This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) salt (acting as the nitrogen source). scispace.comrasayanjournal.co.in

In a potential application for synthesizing a precursor to 2-iodo-4-hydroxymethyl-imidazole, one could envision a three-component reaction utilizing a protected hydroxymethyl-containing aldehyde, a suitable dicarbonyl species, and ammonium acetate. scispace.com The choice of reactants is crucial for the final substitution pattern. Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter time frames, aligning with green chemistry principles.

A notable example is the synthesis of 2,4,5-triaryl-1H-imidazoles, which demonstrates the general feasibility of this approach. In this reaction, benzil (B1666583) (a 1,2-dicarbonyl compound), an aromatic aldehyde, and ammonium acetate are condensed. scispace.comrasayanjournal.co.in To adapt this for the target molecule, the aromatic aldehyde would be replaced with a protected 4-formylimidazole precursor.

| Reaction Type | Components | Catalyst/Conditions | Key Advantages |

| Three-component condensation | 1,2-dicarbonyl, Aldehyde, Ammonium acetate | Acetic acid, Microwave irradiation | High efficiency, atom economy, rapid synthesis. scispace.com |

| Base-promoted MCR | 1,3-dione, β-nitrostyrene, Hydrazone | Sodium carbonate | Metal-free, mild conditions. rsc.org |

Another powerful strategy involves the careful design of a linear precursor that undergoes intramolecular cyclization to form the imidazole ring. This method allows for precise control over the substitution pattern. A common approach starts with an α-haloketone and an amidine.

For the synthesis of 2-iodo-4-hydroxymethyl-imidazole, a potential precursor could be a suitably protected 2-amino-3-hydroxypropionaldehyde derivative which can then be reacted with an appropriate reagent to introduce the remaining carbon and nitrogen atoms of the imidazole ring followed by cyclization.

While direct examples for 2-iodo-4-hydroxymethyl-imidazole are not prevalent in the literature, the synthesis of 4-iodoimidazole (B15931) provides insight. One method involves the reaction of imidazole with iodine and sodium iodide in the presence of sodium hydroxide. chemicalbook.com Another route starts from 2,4,5-triiodo-1H-imidazole, which is selectively deiodinated. chemicalbook.com A more modern approach describes the synthesis of 4,5-diiodo-imidazole from imidazole and iodine, followed by a selective deiodination at the 5-position using a reducing agent like sodium sulfite. google.com The hydroxymethyl group could then be introduced in a subsequent step.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Performing reactions in water or under solvent-free conditions is a key aspect of green chemistry. The synthesis of various imidazole derivatives has been successfully demonstrated in aqueous media. For instance, the synthesis of certain octamolybdates containing imidazole ligands is carried out in an aqueous medium. rsc.org The use of lemon juice, a natural and biodegradable catalyst, has been reported for the synthesis of 2,4,5-triaryl-1H-imidazoles in ethanol (B145695), which is a relatively benign solvent. scispace.com The reaction proceeds efficiently at a mild temperature of 50°C. scispace.com Similarly, the use of ultrasound in an aqueous ethanol mixture has been employed for the synthesis of 2,4,5-triarylimidazole derivatives, offering short reaction times and easy work-up. researchgate.net

| Green Approach | Catalyst/Medium | Advantages | Reference Example |

| Biocatalysis | Lemon Juice | Biodegradable, inexpensive, non-toxic. scispace.com | Synthesis of 2,4,5-triaryl-1H-imidazoles. scispace.com |

| Aqueous Media | Water | Environmentally benign, safe. rsc.org | Synthesis of octamolybdates with imidazole ligands. rsc.org |

| Ultrasound | EtOH:H2O | Reduced reaction times, energy efficient. researchgate.net | Synthesis of 2,4,5-triarylimidazole derivatives. researchgate.net |

Biocatalysis offers a green alternative to traditional chemical synthesis. While a direct biocatalytic synthesis for 2-iodo-4-hydroxymethyl-imidazole is not reported, the synthesis of 4-iodoimidazole ribonucleoside using whole cells of Erwinia amylovora demonstrates the potential of this approach. researchgate.net This microbial transglycosylation is a testament to the power of biocatalysts in forming complex molecules. researchgate.net The use of immobilized enzymes or whole cells can also allow for catalyst recycling, further enhancing the sustainability of the process. researchgate.net

Recyclable catalysts are another cornerstone of green chemistry. Chitosan-based nanocomposite hydrogels containing copper-iron oxide nanoparticles have been used as a heterogeneous catalyst for the synthesis of 1,2,3-triazoles. nih.gov Such recyclable catalysts could potentially be adapted for imidazole synthesis. Acidic ionic liquids have also been shown to be effective and recyclable catalysts for the synthesis of 2,4,5-trisubstituted-1H-imidazole derivatives under ultrasound irradiation. researchgate.net

Protecting Group Strategies for Selective Functionalization of Imidazole, 2-iodo-4-hydroxymethyl-

The presence of multiple reactive sites in 2-iodo-4-hydroxymethyl-imidazole (the N-H of the imidazole ring and the hydroxyl group) necessitates the use of protecting groups for selective functionalization. The choice of protecting groups is critical and should allow for their selective removal under mild conditions without affecting other parts of the molecule.

For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers (Bn). The benzyl group can be removed by hydrogenolysis. For the imidazole nitrogen, a variety of protecting groups can be employed. The trityl (Trt) and 2,4,6-trichlorophenyl (TCP) groups are often used. The choice depends on the subsequent reaction conditions.

In the context of synthesizing a complex molecule containing the 2-iodo-4-hydroxymethyl-imidazole moiety, an orthogonal protecting group strategy is essential. This allows for the sequential deprotection of different functional groups. For example, a base-labile protecting group on the imidazole nitrogen (like an N-acyl group) could be used in conjunction with an acid-labile protecting group on the hydroxyl function (like a silyl ether).

The table below summarizes some protecting groups that could be applicable for the selective functionalization of 2-iodo-4-hydroxymethyl-imidazole, drawing from general principles of organic synthesis. sigmaaldrich.com

| Functional Group | Protecting Group | Abbreviation | Removal Conditions | Stability |

| Hydroxyl | Benzyl ether | Bn | H₂, Pd/C | Stable to acid and base. |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | F⁻ (e.g., TBAF), mild acid | Stable to base. |

| Imidazole Nitrogen | Trityl | Trt | Mild acid (e.g., 1% TFA in DCM) | Stable to base, Pd(0), hydrazine. sigmaaldrich.com |

| Imidazole Nitrogen | 2-(Trimethylsilyl)ethoxymethyl | SEM | F⁻ (e.g., TBAF) or strong acid | Stable to a wide range of conditions. |

| Imidazole Nitrogen | Di-tert-butyl dicarbonate | Boc | Strong acid (e.g., TFA) | Stable to mild base. |

Chemoenzymatic Synthetic Routes

The development of chemoenzymatic routes for the synthesis of highly functionalized heterocyclic compounds such as Imidazole, 2-iodo-4-hydroxymethyl-, represents a significant advancement in sustainable and efficient chemical manufacturing. These methods combine the high selectivity and mild reaction conditions of biocatalysts with the broad applicability of chemical synthesis. While a direct, one-pot chemoenzymatic synthesis for 2-iodo-4-hydroxymethyl-imidazole has not been extensively documented in publicly available research, plausible synthetic strategies can be proposed based on established biocatalytic transformations of related imidazole derivatives and other heterocyclic systems. These hypothetical routes leverage the demonstrated capabilities of enzymes to perform specific modifications, such as iodination and hydroxymethylation, on aromatic rings.

The exploration of chemoenzymatic pathways is driven by the need for greener, more selective, and efficient synthetic processes. Enzymes, such as lipases, oxidoreductases, and transferases, offer unparalleled stereo-, regio-, and chemo-selectivity, often obviating the need for complex protection and deprotection steps that are common in traditional organic synthesis. nih.govresearchgate.netrsc.orgnih.gov

Hypothetical Chemoenzymatic Strategies:

Two primary hypothetical chemoenzymatic strategies can be envisioned for the synthesis of Imidazole, 2-iodo-4-hydroxymethyl-:

Enzymatic Iodination of a 4-hydroxymethyl-imidazole Precursor: This approach would involve the initial synthesis of 4-hydroxymethyl-imidazole via established chemical methods. Subsequently, a biocatalyst, such as a haloperoxidase or an engineered enzyme, could be employed for the regioselective iodination at the C2 position. The feasibility of enzymatic iodination on an imidazole ring is supported by studies on the biocatalyzed synthesis of 4-iodoimidazole nucleosides. researchgate.net In one such study, whole cells of Erwinia amylovora were effectively used for the transglycosylation to produce 4-iodo-1-(β-d-ribofuranosyl)imidazole, demonstrating the compatibility of the imidazole core with enzymatic iodination processes. researchgate.net

Enzymatic Hydroxymethylation of a 2-iodo-imidazole Precursor: This alternative route would begin with the chemical synthesis of 2-iodo-imidazole. The subsequent key step would be the enzymatic introduction of a hydroxymethyl group at the C4 position. While direct enzymatic hydroxymethylation on an imidazole ring is not widely reported, the principle has been demonstrated with other heterocyclic systems. For instance, TET (ten-eleven translocation) enzymes are known to catalyze the hydroxylation of a methyl group on cytosine, a nitrogen-containing heterocyclic compound. nih.gov This suggests that enzymes with similar oxidative capabilities could potentially be engineered or discovered to perform the desired hydroxymethylation on a 2-iodo-imidazole scaffold.

Supporting Research Findings:

The following table summarizes key research findings that support the plausibility of the proposed chemoenzymatic routes.

| Enzyme/System | Substrate(s) | Transformation | Key Findings | Reference |

| Erwinia amylovora (whole cells) | 4-iodoimidazole, Uridine | Transglycosylation | Successful biocatalytic synthesis of 4-iodo-1-(β-d-ribofuranosyl)imidazole, demonstrating enzymatic tolerance and activity with an iodinated imidazole. | researchgate.net |

| TET Dioxygenases | 5-methylcytosine | Hydroxylation | Catalyzes the oxidation of a methyl group to a hydroxymethyl group on a heterocyclic ring. | nih.gov |

| Porcine Pancreatic Lipase (PPL) | 2-aminopyridine derivatives, α-bromo ketones | C-N bond formation | Effective biocatalyst for the synthesis of imidazole-fused heterocycles, showcasing the utility of lipases in forming the imidazole core. | nih.govresearchgate.netrsc.org |

| Lipase | Arylethanones, Thioamides | C-N and C-S bond formation | Catalyzes the synthesis of 2,4-disubstituted thiazoles, indicating the potential for enzymatic synthesis of functionalized five-membered heterocycles. | nih.gov |

Detailed Research Findings:

The work by Cosgrove et al. on the biocatalyzed synthesis of 4-iodoimidazole nucleosides is particularly noteworthy. researchgate.net Their research demonstrated that whole cells of Erwinia amylovora could serve as an effective catalyst for the transfer of a ribofuranosyl group to 4-iodoimidazole. This finding is significant as it confirms that an iodinated imidazole can be a substrate for an enzymatic transformation without inhibiting the catalyst. The reaction parameters were optimized, and the study also explored the use of this biocatalyst with other nucleobases, highlighting its potential versatility. researchgate.net

In the realm of enzymatic hydroxymethylation, the study on TET enzymes provides a proof of principle. nih.gov These Fe(II) and α-ketoglutarate-dependent dioxygenases are crucial in the epigenetic modification of DNA by oxidizing the 5-methyl group of cytosine to 5-hydroxymethylcytosine. While the substrate is different, the fundamental chemical transformation of a methyl group to a hydroxymethyl group on a heterocyclic ring is a key precedent. Future research could focus on identifying or engineering enzymes capable of performing a similar transformation on an imidazole substrate.

Furthermore, the broad utility of lipases in the synthesis of heterocyclic compounds, including imidazole-fused structures and thiazoles, underscores their potential as robust biocatalysts for constructing the core imidazole ring under mild conditions. nih.govresearchgate.netrsc.orgnih.gov These enzymes have been shown to catalyze C-N bond formation effectively, which is a critical step in imidazole synthesis. nih.govresearchgate.netrsc.org

While a dedicated chemoenzymatic route for Imidazole, 2-iodo-4-hydroxymethyl- remains to be developed and validated, the existing body of research provides a strong foundation for future investigations in this area. The combination of enzymatic selectivity for iodination and hydroxymethylation with efficient chemical synthesis of the imidazole core presents a promising avenue for the development of a sustainable and advanced synthetic methodology for this important chemical compound.

Chemical Reactivity and Mechanistic Studies of Imidazole, 2 Iodo 4 Hydroxymethyl

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct electronic environments. One is a pyridine-like nitrogen, which is more basic and nucleophilic, while the other is a pyrrole-like nitrogen that is generally less reactive unless deprotonated.

Acid-Base Properties and Protonation Studies

The pyrrole-like nitrogen is significantly less basic and only protonates under strongly acidic conditions. It can, however, be deprotonated by a strong base to form an imidazolate anion.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are common reactions for imidazoles. beilstein-journals.orgorganic-chemistry.org These reactions typically occur at the more nucleophilic pyridine-like nitrogen. In the case of "Imidazole, 2-iodo-4-hydroxymethyl-", a mixture of N1 and N3 substituted products could be formed, although one isomer may be favored depending on the reaction conditions and the steric bulk of the electrophile. The presence of the hydroxymethyl group could also be a site for competing reactions, such as O-alkylation or O-acylation, particularly if the nitrogen is protonated or sterically hindered.

Table 1: Predicted N-Alkylation and N-Acylation Reactions

| Reagent | Predicted Product(s) | Notes |

| Methyl iodide | 1-Methyl-2-iodo-4-hydroxymethyl-imidazole and/or 3-Methyl-2-iodo-4-hydroxymethyl-imidazole | A mixture of isomers is likely. The ratio may be influenced by the solvent and base used. |

| Acetyl chloride | 1-Acetyl-2-iodo-4-hydroxymethyl-imidazole and/or O-Acetyl-2-iodo-4-hydroxymethyl-imidazole | Acylation of the hydroxymethyl group is a possible side reaction. |

| Benzyl (B1604629) bromide | 1-Benzyl-2-iodo-4-hydroxymethyl-imidazole and/or 3-Benzyl-2-iodo-4-hydroxymethyl-imidazole | Similar to methylation, a mixture of N-benzylated isomers is expected. |

Electrophilic Aromatic Substitution Reactions of the Imidazole Ring

The imidazole ring is considered an electron-rich aromatic system and can undergo electrophilic substitution reactions. However, the positions on the ring have different reactivities.

Halogen Exchange and Derivatization

The iodine atom at the 2-position is a potential site for further functionalization. Halogen exchange reactions, such as the conversion of the iodo group to a bromo or chloro group, could potentially be achieved using appropriate reagents. More significantly, the C-I bond can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position. This is a common strategy for elaborating the imidazole core.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In this case, the hydroxymethyl group at the 4-position could potentially act as a directing group. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at the C5 position, which is ortho to the hydroxymethyl group. The resulting organometallic intermediate could then be quenched with various electrophiles to introduce a wide range of substituents at the 5-position. Nickel-catalyzed C-H activation is another modern approach for the functionalization of imidazoles. rsc.org

Table 2: Predicted Electrophilic Aromatic Substitution and Derivatization Reactions

| Reaction Type | Reagent(s) | Predicted Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-hydroxymethyl-imidazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-hydroxymethyl-imidazole |

| Directed Ortho-Metalation | n-BuLi, then an electrophile (e.g., CO2) | 2-Iodo-4-hydroxymethyl-imidazole-5-carboxylic acid |

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can undergo a variety of chemical transformations.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. For example, mild oxidation with manganese dioxide could yield 2-iodo-imidazole-4-carbaldehyde, while stronger oxidation with potassium permanganate (B83412) could produce 2-iodo-imidazole-4-carboxylic acid.

The hydroxyl group can also be converted to other functional groups. For instance, treatment with a thionyl chloride could convert it to a chloromethyl group, which is a good electrophile for further substitution reactions. The hydroxyl group could also be protected, for example as a silyl (B83357) ether or a benzyl ether, to prevent it from interfering with reactions at other parts of the molecule.

Table 3: Predicted Transformations of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Predicted Product |

| Oxidation (mild) | MnO2 | 2-Iodo-imidazole-4-carbaldehyde |

| Oxidation (strong) | KMnO4 | 2-Iodo-imidazole-4-carboxylic acid |

| Conversion to Alkyl Halide | SOCl2 | 2-Iodo-4-(chloromethyl)imidazole |

| Protection | TBDMSCl, imidazole | 2-Iodo-4-((tert-butyldimethylsilyloxy)methyl)imidazole |

Oxidation and Reduction Reactions

The presence of both an oxidizable hydroxymethyl group and a reducible carbon-iodine bond imparts a rich redox chemistry to 2-iodo-4-hydroxymethyl-imidazole.

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde (2-iodo-1H-imidazole-4-carbaldehyde) or further to a carboxylic acid (2-iodo-1H-imidazole-4-carboxylic acid) using standard oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidants like manganese dioxide (MnO₂) are typically selective for the conversion of allylic and benzylic-type alcohols to aldehydes, while stronger agents such as potassium permanganate (KMnO₄) or chromic acid would lead to the carboxylic acid.

The carbon-iodine bond is susceptible to reduction. A significant pathway for this is reductive dehalogenation, which replaces the iodine atom with a hydrogen atom to yield 4-(hydroxymethyl)imidazole. This transformation can be achieved using various reducing agents, including catalytic hydrogenation or, more commonly for aryl iodides, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH). rsc.org

Esterification, Etherification, and Substitution Reactions

The hydroxymethyl group is the primary site for esterification and etherification.

Esterification: The hydroxyl moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. A widely used method for this transformation under mild conditions is the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is valued for its efficiency with sensitive substrates. nih.gov

Etherification: Ether derivatives can be synthesized, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. The formation of imidazole ethers from 4-(hydroxymethyl)-imidazole compounds has been noted, particularly upon heating. google.com

Substitution Reactions: While the hydroxymethyl group can be converted to a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution, direct nucleophilic aromatic substitution on the imidazole ring is generally difficult. The electron-rich nature of the imidazole ring disfavors such reactions. Instead, reactions at the C2 position are dominated by the chemistry of the carbon-iodine bond, as detailed in the following sections.

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond at the C2 position is the most versatile handle for synthetic transformations, particularly for forming new carbon-carbon bonds through transition metal catalysis. Aryl iodides are highly reactive partners in these coupling reactions. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing haloimidazoles. The general mechanism involves the oxidative addition of the iodoimidazole to a Pd(0) species, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. arkat-usa.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the iodoimidazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. wikipedia.org It is widely used due to the stability and commercial availability of many boronic acids and the mild reaction conditions. arkat-usa.org For unprotected haloimidazoles, specific ligands and conditions are often required to prevent catalyst inhibition by the nitrogen-rich heterocycle. nih.gov An efficient protocol for the Suzuki-Miyaura coupling of unprotected haloimidazoles has been developed, highlighting its utility in synthesizing functionalized imidazole derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Haloimidazoles

| Catalyst System | Base | Solvent | Temperature (°C) | Notes | Reference |

| PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | 120 (Microwave) | Effective for coupling 2-iodobenzimidazoles with various (hetero)aryl boronic acids. | arkat-usa.org |

| Pd(0) precatalyst | K₃PO₄ | Dioxane/H₂O | 60 - 100 | Suitable for unprotected indazoles, benzimidazoles, and pyrazoles. | nih.gov |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | Not specified | Used for coupling 2-bromopyridine, demonstrating a general approach for halo-heterocycles. | researchgate.net |

Sonogashira Coupling: This reaction creates a C-C bond between the iodoimidazole and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Copper-free versions of this reaction have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The reaction is highly effective for aryl iodides and provides a direct route to alkynyl-substituted imidazoles. researchgate.net

Table 2: Examples of Sonogashira Coupling Conditions for Haloimidazoles and Related Heterocycles

| Catalyst System | Base | Solvent | Temperature | Notes | Reference |

| Pd(II) / Cu(I) | Amine | Various | Room Temp. to elevated | Classic conditions, applicable to a wide range of aryl halides and alkynes. | wikipedia.org |

| CuI / o-phenanthroline | Not specified | Not specified | Not specified | Used in a tandem Sonogashira coupling/hydroamination of 2-(2-bromophenyl)imidazoles. | nih.gov |

| Aminopyrimidine-Pd(II) | Not specified | Aqueous Medium | Mild | A copper-free system developed for biological applications, effective with aryl iodides. | nih.gov |

Heck Reaction: The Heck reaction involves the coupling of the iodoimidazole with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.govyoutube.com

Table 3: General Conditions for Heck Reactions

| Catalyst | Base | Solvent | Notes | Reference |

| Pd(OAc)₂ | K₂CO₃ | DMF or DMF/H₂O | Phosphine-free system used for arylating natural compounds like eugenol (B1671780) with iodobenzene. | nih.gov |

| Pd(0) complex | Various | Various | General method for coupling unsaturated halides with alkenes. | wikipedia.org |

| Pd(L-proline)₂ | Not specified | Water | Phosphine-free protocol under microwave irradiation. | organic-chemistry.org |

Reductive Dehalogenation Pathways

Reductive dehalogenation, or hydrodehalogenation, is the process of removing the iodine atom and replacing it with a hydrogen atom. This reaction converts 2-iodo-4-hydroxymethyl-imidazole into 4-(hydroxymethyl)imidazole. This can be a desired transformation or a side reaction in other processes. One established method for this is radical-mediated reduction using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). rsc.org This pathway involves the formation of an imidazolyl radical intermediate. rsc.org Another approach involves catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas.

Radical Reactions and Photochemical Transformations

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, initiating radical reactions.

Radical Reactions: Imidazolyl radicals can be generated from iodoimidazoles. rsc.org For example, the reaction of 5-iodoimidazole with tributyltin hydride proceeds via an imidazol-5-yl radical intermediate. rsc.org These highly reactive radical intermediates can participate in various subsequent reactions, including abstraction of a hydrogen atom (as in reductive dehalogenation) or addition to unsaturated systems. nih.gov The stability of different isomeric dehydroimidazole radicals has been investigated computationally, showing that the position of the radical center significantly influences stability. rsc.org

Photochemical Transformations: The photochemistry of imidazoles can be complex. Irradiation with UV light can induce various transformations. nih.gov For 2-iodo-4-hydroxymethyl-imidazole, the C-I bond is a likely site for photochemical activity. Photolysis can lead to homolytic cleavage of the C-I bond, generating an imidazol-2-yl radical and an iodine radical. msu.edu This process can initiate radical chain reactions. msu.edumasterorganicchemistry.com Furthermore, studies on other substituted imidazoles have shown that UV irradiation can lead to photo-oxidation or complex rearrangements, sometimes involving the formation of planar quinoid-like intermediates that are susceptible to attack by singlet oxygen. rsc.orgmdpi.com The presence of iodine in aqueous solutions can also lead to complex photochemistry, including the formation of iodine radicals and molecular iodine. nih.gov

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions: The imidazole ring is an aromatic heterocycle and, as such, is generally less reactive in cycloaddition reactions compared to non-aromatic or anti-aromatic systems. It does not readily act as a diene or a dienophile in typical Diels-Alder reactions. While cycloadditions involving the imidazole ring are not common, reactions can sometimes be forced under harsh conditions or via photochemical pathways, though these are not characteristic reactions for this scaffold.

Design and Synthesis of Advanced Imidazole, 2 Iodo 4 Hydroxymethyl Derivatives and Analogs

Strategies for Diversification at the Imidazole (B134444) Nitrogen Atoms

Diversification at the nitrogen atoms of the imidazole ring is a primary strategy for modulating the physicochemical properties of the molecule. N-alkylation is a common approach to introduce a wide variety of substituents, which can influence the compound's solubility, lipophilicity, and biological interactions.

A general method for N-alkylation involves the reaction of the imidazole derivative with an alkylating agent in the presence of a base. nih.govnih.gov For instance, the reaction of an imidazole with various alkyl halides in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as the base can yield N-alkylated products. nih.gov The choice of the alkylating agent is crucial for introducing desired functional groups, ranging from simple alkyl chains to more complex moieties.

Another approach involves the reaction of the imidazole with ethyl chloroacetate (B1199739) to form an imidazole ester intermediate. This intermediate can then be reacted with a variety of amines to yield N-substituted amide derivatives. nih.gov This two-step process allows for the introduction of a diverse range of amine-containing side chains.

Table 1: Examples of N-Alkylation and N-Acylation Reactions for Imidazole Derivatives

| Starting Imidazole | Reagent | Base/Catalyst | Solvent | Product | Reference |

| Imidazole | Ethyl Chloroacetate | K2CO3 | - | Imidazole Ester Intermediate | nih.gov |

| Imidazole Ester | Various Amines | - | Chloroform | N-substituted Imidazole Amides | nih.gov |

| Imidazo[4,5-c]pyridines | 4-chlorobenzyl bromide | K2CO3 | DMF | N5-alkylated regioisomers | nih.gov |

| Imidazo[4,5-c]pyridines | Butyl bromide | K2CO3 | DMF | N5-alkylated regioisomers | nih.gov |

These methodologies can be hypothetically applied to 2-iodo-4-hydroxymethyl-imidazole to generate a library of N-substituted derivatives for further investigation.

Functionalization at Unsubstituted Carbon Positions (C-4 and C-5)

While the target molecule is substituted at the C-2 and C-4 positions, the C-5 position remains available for functionalization. However, the provided information primarily discusses functionalization of different imidazole and indole (B1671886) systems. For instance, in the synthesis of 1,4-disubstituted imidazoles, a double aminomethylenation of a glycine (B1666218) derivative is employed, which could potentially be adapted for the C-5 position of an appropriately protected 2-iodo-4-hydroxymethyl-imidazole. rsc.org

Furthermore, the Vilsmeier-Haack reaction has been utilized to introduce a formyl group at the C-5 position of 1-substituted imidazoles, which are subsequently chlorinated at the C-4 position. researchgate.net This suggests a potential route for introducing an aldehyde functionality at the C-5 position of our target molecule, which could then serve as a handle for further synthetic transformations.

The hydroxymethyl group at the C-4 position also presents an opportunity for functionalization. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through substitution reactions, thereby expanding the chemical diversity of the derivatives. A German patent describes the preparation of 4-(hydroxymethyl)imidazole derivatives by the reduction of 4-imidazolecarboxylic acid derivatives, a process that could potentially be reversed to achieve oxidation. google.com

Introduction of Complex Side Chains and Polyfunctional Groups

The introduction of complex and polyfunctional side chains is a key strategy for developing advanced imidazole derivatives. Multi-component reactions are particularly efficient for this purpose, allowing for the rapid assembly of complex molecules in a single step. researchgate.net For example, the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of benzyl (B1604629), aldehydes, and anilines. nih.gov

These strategies can be envisioned for the derivatization of 2-iodo-4-hydroxymethyl-imidazole. The existing functional groups can be used as starting points for building more complex structures. For instance, the hydroxymethyl group could be elongated or converted into a linking moiety for the attachment of larger polyfunctional groups. The iodo group at the C-2 position is particularly valuable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl side chains.

Regioselective Synthesis of Multi-Substituted Imidazole Analogs

Regioselectivity is a critical aspect of synthesizing multi-substituted imidazoles, ensuring that the desired isomers are obtained. rsc.orgnih.govresearchgate.net The synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through a sequence involving a 2-azabuta-1,3-diene intermediate. rsc.org

In another example, the regioselective synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides was achieved from diaminomaleonitrile-based imines and aromatic aldehydes. nih.govresearchgate.net Computational studies revealed that the regioselectivity was directed by a 2-hydroxyaryl group, which promoted an intramolecular proton transfer. nih.govresearchgate.net This highlights the importance of directing groups in controlling the outcome of the reaction.

For the synthesis of multi-substituted analogs of 2-iodo-4-hydroxymethyl-imidazole, careful planning of the synthetic route and the use of appropriate protecting and directing groups would be essential to control the regioselectivity of the reactions.

Combinatorial Synthesis and Library Generation

Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for screening and lead discovery. core.ac.uk This approach can be applied to the synthesis of 2-iodo-4-hydroxymethyl-imidazole derivatives to explore a wide range of structural variations.

A combinatorial library can be generated by systematically varying the substituents at different positions of the imidazole ring. For example, a library of N-substituted derivatives could be synthesized by reacting 2-iodo-4-hydroxymethyl-imidazole with a diverse set of alkylating agents in a parallel fashion. Similarly, the C-2 iodo group can be used in parallel cross-coupling reactions with a variety of boronic acids or terminal alkynes to generate libraries of 2-aryl or 2-alkynyl derivatives.

The use of a template molecule is a common strategy in combinatorial synthesis. For instance, a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template was used to generate a library of amine and imine derivatives through parallel solution-phase synthesis. core.ac.uk The 2-iodo-4-hydroxymethyl-imidazole core could serve as a similar template for the construction of diverse chemical libraries.

Advanced Spectroscopic and Structural Characterization of Imidazole, 2 Iodo 4 Hydroxymethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals of Imidazole (B134444), 2-iodo-4-hydroxymethyl- .

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

¹H NMR: The proton NMR spectrum of Imidazole, 2-iodo-4-hydroxymethyl- is expected to provide key information. The hydroxymethyl group (-CH₂OH) would likely exhibit a singlet or a doublet for the methylene (B1212753) protons, with the chemical shift influenced by the electron-withdrawing nature of the imidazole ring and the adjacent iodine atom. The hydroxyl proton would appear as a broad singlet, which could be confirmed by D₂O exchange. The imidazole ring itself has one proton at the C5 position, which would appear as a singlet. The N-H proton of the imidazole ring would also be present, likely as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The spectrum would show signals for the two sp²-hybridized carbons of the imidazole ring (C2, C4, and C5) and the sp³-hybridized carbon of the hydroxymethyl group. The carbon atom bonded to the iodine (C2) would be significantly downfield due to the halogen's inductive effect. The chemical shifts of C4 and C5 would also be distinct, influenced by their position relative to the substituents.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms within the imidazole ring. The chemical shifts would differ for the pyrrole-type nitrogen (N1) and the pyridine-type nitrogen (N3), offering further confirmation of the electronic structure.

Hypothetical ¹H and ¹³C NMR Data for Imidazole, 2-iodo-4-hydroxymethyl-

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| -CH₂OH | ~4.5 | ~55 |

| Ring H (C5-H) | ~7.0 | ~120 |

| -OH | Variable, broad | - |

| N-H | Variable, broad | - |

| Ring C (C2-I) | - | ~90 |

| Ring C (C4-CH₂OH) | - | ~145 |

| Ring C (C5) | - | ~120 |

Note: These are estimated values and the actual experimental data may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve any ambiguities from one-dimensional spectra and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For Imidazole, 2-iodo-4-hydroxymethyl- , a key correlation would be expected between the methylene protons and the hydroxyl proton of the hydroxymethyl group, if coupling is resolved. clockss.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link the methylene proton signal to the hydroxymethyl carbon signal and the C5-H proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. researchgate.net For instance, it would show correlations from the methylene protons to C4 and C5 of the imidazole ring, and from the C5-H proton to C4 and the nitrogen-bearing carbons, thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the hydroxymethyl group and the imidazole ring protons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of Imidazole, 2-iodo-4-hydroxymethyl- with high precision. This allows for the calculation of the elemental formula, confirming the presence of iodine and the correct number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a critical step in verifying the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry would be used to induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern would provide valuable structural information. For Imidazole, 2-iodo-4-hydroxymethyl- , expected fragmentation pathways could include the loss of the hydroxymethyl group, the iodine atom, or cleavage of the imidazole ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.

Hypothetical Fragmentation Data for Imidazole, 2-iodo-4-hydroxymethyl-

| Fragment Ion (m/z) | Possible Identity |

| [M-I]⁺ | Loss of iodine atom |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl group |

| [M-H₂O]⁺ | Loss of water |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of Imidazole, 2-iodo-4-hydroxymethyl- would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol and the N-H stretching of the imidazole ring. C-H stretching vibrations of the aromatic ring and the methylene group would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole ring would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would likely be found around 1050 cm⁻¹. The C-I stretch would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C and C=N bonds of the imidazole ring, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for Imidazole, 2-iodo-4-hydroxymethyl-

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Vibrational Mode |

| O-H (alcohol) | ~3300 (broad) | Stretching |

| N-H (imidazole) | ~3150 (broad) | Stretching |

| C-H (aromatic/aliphatic) | 2850-3100 | Stretching |

| C=N, C=C (imidazole) | 1400-1650 | Stretching |

| C-O (alcohol) | ~1050 | Stretching |

| C-I | <600 | Stretching |

By integrating the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of Imidazole, 2-iodo-4-hydroxymethyl- can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For imidazole and its derivatives, the UV-Vis absorption spectrum is primarily characterized by π → π* transitions of the imidazole ring. The absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring, as well as the solvent used for analysis.

While specific UV-Vis data for 2-iodo-4-hydroxymethyl-imidazole is not extensively documented in publicly available literature, the electronic transitions can be predicted based on the known behavior of related imidazole compounds. Imidazole itself exhibits a characteristic absorption peak around 209 nm in a 2% methanol-water solution. The introduction of substituents can cause a shift in this absorption maximum.

For instance, the presence of a methyl group at the 4-position in 4-methyl-imidazole results in a red shift (bathochromic shift) of the absorption peak to 217 nm. mdpi.com This is attributed to the electron-donating nature of the methyl group, which slightly increases the energy of the highest occupied molecular orbital (HOMO). Similarly, the hydroxymethyl group at the 4-position in 2-iodo-4-hydroxymethyl-imidazole is expected to influence the electronic transitions. The iodine atom at the 2-position, being an electron-withdrawing group, could potentially induce a blue shift (hypsochromic shift) or a more complex change in the spectrum due to its size and polarizability.

The UV-Vis spectrum of 4-methyl-imidazole-2-carboxaldehyde shows absorption peaks at 217 nm and 282 nm. mdpi.com This indicates that substitution at both the 2 and 4 positions can lead to multiple absorption bands. Therefore, it is plausible that 2-iodo-4-hydroxymethyl-imidazole would exhibit a primary absorption band related to the imidazole core, with its position modulated by the combined electronic effects of the iodo and hydroxymethyl groups, and potentially a weaker, longer-wavelength absorption.

Table 1: Representative UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Imidazole | 2% Methanol/Water | 209 | mdpi.com |

| 4-Methyl-imidazole | 2% Methanol/Water | 217 | mdpi.com |

| Imidazole-2-carbaldehyde | Not Specified | 215, 280 | mdpi.com |

| 4-Methyl-imidazole-2-carbaldehyde | Not Specified | 217, 282 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the structure and properties of a compound.

Although the crystal structure of 2-iodo-4-hydroxymethyl-imidazole has not been specifically reported, analysis of the crystal structures of related imidazole derivatives allows for a well-founded prediction of its solid-state characteristics. Imidazole and its derivatives are known to form extensive hydrogen-bonding networks in the solid state, primarily through the N-H donor and the sp2-hybridized nitrogen acceptor of the imidazole ring.

For example, the crystal structure of 2-methylimidazole (B133640) reveals that N-H···N hydrogen bonds link the molecules into infinite chains. researchgate.net The presence of the hydroxymethyl group in 2-iodo-4-hydroxymethyl-imidazole introduces an additional site for hydrogen bonding, with the hydroxyl group capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to a more complex and robust three-dimensional hydrogen-bonding network compared to simple alkyl-substituted imidazoles.

The crystal structures of various substituted imidazoles have been determined, revealing a range of space groups and unit cell parameters, which are influenced by the nature and size of the substituents. researchgate.netmdpi.com

Table 2: Representative Crystallographic Data for Substituted Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Methylimidazole | Orthorhombic | P212121 | N-H···N hydrogen bonds | researchgate.net |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | I2/a | C-H···F interactions | researchgate.net |

| 2-(4-Fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | Triclinic | P-1 | C-H···F interactions | researchgate.net |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | N-H···N, S···H, π–π stacking | mdpi.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Analogs

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds.

While 2-iodo-4-hydroxymethyl-imidazole itself is not chiral, chiral analogs could be synthesized, for example, by introducing a chiral center in a substituent attached to the imidazole ring or by creating a chiral complex with a metal center. For such chiral analogs, CD spectroscopy would be invaluable for their characterization.

The synthesis and characterization of chiral 1-methyl-1H-imidazole π-conjugated derivatives have demonstrated that imidazole-based structures can exhibit strong chiroptical properties. rsc.org These properties are often associated with the helical arrangement of the chromophores or the presence of a stereogenic center that influences the electronic transitions of the imidazole ring.

In the case of a chiral analog of 2-iodo-4-hydroxymethyl-imidazole, the CD spectrum would be expected to show distinct signals corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of the CD signals (Cotton effects) would be directly related to the absolute configuration of the chiral center(s). This information is crucial for enantiomeric differentiation and for studying conformational changes in solution.

Furthermore, circularly polarized luminescence (CPL) is another chiroptical technique that could be applied to fluorescent chiral analogs. CPL measures the differential emission of left and right circularly polarized light from a chiral luminophore, providing insights into the excited-state properties of the molecule.

Advanced Analytical Techniques (e.g., EPR, Mössbauer Spectroscopy for metal complexes)

The coordination chemistry of imidazole and its derivatives is extensive, and 2-iodo-4-hydroxymethyl-imidazole can act as a ligand to form complexes with various transition metals. Advanced analytical techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are indispensable for characterizing the electronic structure and magnetic properties of such metal complexes, particularly those involving paramagnetic metal ions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that detects unpaired electrons, making it highly suitable for studying complexes of metals such as iron(III), copper(II), and manganese(II). If 2-iodo-4-hydroxymethyl-imidazole were to form a complex with a paramagnetic metal ion, EPR spectroscopy could provide detailed information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. The hyperfine coupling patterns in the EPR spectrum can reveal the number and type of nuclei interacting with the unpaired electron, offering insights into the ligand coordination.

Mössbauer Spectroscopy: Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific isotopes, most notably 57Fe. It can provide precise information about the oxidation state, spin state, and coordination geometry of iron in a complex. For an iron complex of 2-iodo-4-hydroxymethyl-imidazole, Mössbauer spectroscopy could be used to determine parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ).

For example, Mössbauer studies on iron(III) protoporphyrinate (B1241031) IX complexes with imidazole and substituted imidazoles have shown that the quadrupole splitting is sensitive to the orientation of the imidazole planes. rsc.org A parallel orientation of the planar axial ligands results in a different ΔEQ value compared to a perpendicular orientation. rsc.org Similar studies on metal complexes of 2-iodo-4-hydroxymethyl-imidazole would be expected to reveal detailed information about the electronic structure and coordination environment of the metal center.

Chemical and Material Science Applications of Imidazole, 2 Iodo 4 Hydroxymethyl

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The 2-iodo-4-hydroxymethyl-imidazole scaffold is primed for a variety of chemical transformations, making it a potentially crucial intermediate in the synthesis of complex molecules. The iodo group at the 2-position is particularly significant as it can participate in a range of cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. nih.govnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The presence of the iodo-substituent on the imidazole (B134444) ring allows for the regioselective introduction of various aryl, heteroaryl, and alkyl groups at this position. nih.gov

The hydroxymethyl group at the 4-position adds another layer of synthetic versatility. It can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for etherification or esterification. This dual functionality allows for sequential or orthogonal synthetic strategies where the iodo and hydroxymethyl groups are manipulated in a controlled manner to build molecular complexity. For instance, the iodo-group could be used in a Suzuki coupling to introduce a new substituent, followed by the oxidation of the hydroxymethyl group to an aldehyde for subsequent condensation reactions.

The synthesis of substituted imidazoles is a field of intense research, with numerous methods developed for their preparation. researchgate.netresearchgate.net The van Leusen imidazole synthesis, for example, is a powerful tool for creating a variety of substituted imidazoles. mdpi.com The specific synthesis of 4-iodoimidazole (B15931) has been reported, providing a potential pathway to the target compound through subsequent functionalization. chemicalbook.comgoogle.com

Precursor for Advanced Heterocyclic Scaffolds and Ring Systems

The imidazole ring itself is a privileged structure in medicinal chemistry and materials science. nih.govnih.gov By serving as a precursor, 2-iodo-4-hydroxymethyl-imidazole can be elaborated into more complex, fused heterocyclic systems. The iodo and hydroxymethyl groups can be key participants in intramolecular cyclization reactions to form bicyclic or polycyclic frameworks. For example, after modification of the hydroxymethyl group to introduce a suitable nucleophile, an intramolecular Heck reaction could be envisioned to form a fused ring system.

The development of new synthetic methodologies continuously expands the toolkit for transforming simple heterocyclic precursors into advanced scaffolds. organic-chemistry.org For instance, iodine-catalyzed, one-pot methodologies have been developed for the synthesis of diverse substituted imidazoles, highlighting the utility of iodine in these synthetic routes. nih.govresearchgate.net These methods often allow for the construction of highly substituted imidazoles with a variety of functional groups, which can then be further transformed.

Applications in Ligand Design for Coordination Chemistry

Imidazole and its derivatives are excellent ligands for the construction of coordination compounds and metal-organic frameworks (MOFs) due to the coordinating ability of the nitrogen atoms in the ring. rsc.orgresearchgate.netmdpi.com The functional groups on the imidazole ring play a crucial role in tuning the electronic properties of the ligand and the resulting properties of the metal complex.

The hydroxymethyl group of 2-iodo-4-hydroxymethyl-imidazole can act as a coordination site or a point of attachment for other functional groups, influencing the structure and properties of the resulting MOF. Research on MOFs constructed from imidazole-containing ligands has shown that the functional groups on the ligand can direct the formation of specific network topologies and pore environments. rsc.orgrsc.org For example, 3D semiconducting cobalt-based MOFs have been synthesized using 5-(hydroxymethyl)isophthalic acid and imidazole derivatives. nih.gov This demonstrates the potential of hydroxymethyl-functionalized imidazoles in the creation of functional materials. The iodo-substituent, while not typically a primary coordination site, can influence the packing of the framework through halogen bonding and can also serve as a handle for post-synthetic modification of the MOF.

| Ligand | Metal Ion | Resulting MOF Properties/Applications | Reference |

|---|---|---|---|

| tris(4-(1H-imidazol-1-yl)phenyl)amine (tipa) | Ag(I), Zn(II) | Cationic MOFs for anion exchange (e.g., removal of Cr2O72−) | rsc.org |

| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl (L) | Zn(II), Co(II) | 3D frameworks with sorption properties for H2O, MeOH, and EtOH | rsc.org |

| 5-(hydroxymethyl)isophthalic acid and imidazole derivatives | Co(II) | 3D semiconducting MOFs | nih.gov |

In supramolecular chemistry, imidazole-containing molecules are known to form stable complexes with a variety of metal ions and participate in non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netnih.gov The 2-iodo-4-hydroxymethyl-imidazole can act as a bidentate or bridging ligand, with the imidazole nitrogen atoms and the hydroxymethyl oxygen atom participating in coordination. The iodo-group can also engage in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of supramolecular structures. The ability of indole-imidazole hybrid ligands to coordinate with Zn(II) ions has been studied, revealing that complexation can enhance the biological functionality of the ligands. nih.gov

Catalytic Applications

The imidazole moiety is a key component in many catalysts, both in biological systems (e.g., in the active site of enzymes) and in synthetic chemistry.

Imidazole and its derivatives have been employed as organocatalysts for a variety of organic transformations. rsc.orgtandfonline.com Imidazolium-based ionic liquids, for example, have shown catalytic activity in reactions such as the cycloaddition of CO2 to epoxides. mdpi.com The imidazole ring can act as a general base or a nucleophilic catalyst. The functional groups on the ring can modulate the catalytic activity and selectivity.

In the realm of biocatalysis, whole-cell systems have been used for the synthesis of imidazole derivatives. For instance, the biocatalyzed synthesis of 4-iodoimidazole-ribonucleoside has been achieved using Erwinia amylovora whole cells. researchgate.net This highlights the potential for enzymatic systems to recognize and transform functionalized imidazoles. Furthermore, fruit juices, acting as biocatalysts, have been used in the efficient synthesis of bioactive imidazoles. tandfonline.com

| Imidazole Derivative/System | Catalytic Application | Key Features | Reference |

|---|---|---|---|

| Imidazole | Organocatalyst for multicomponent reactions | Provides access to highly functionalized heterocycles | rsc.org |

| Tetrasubstituted Imidazoles | Synthesized via organocatalysis | Diverse applications in medicinal chemistry and materials science | tandfonline.com |

| Imidazolium-based dicationic ionic liquids | Organocatalysts for CO2 cycloaddition | Catalytic activity from the acidic H-2 on the imidazole ring | mdpi.com |

| Erwinia amylovora whole cells | Biocatalyst for 4-iodoimidazole-ribonucleoside synthesis | Microbial transglycosylation | researchgate.net |

| Fruit juices | Biocatalysts for imidazole synthesis | Eco-friendly synthesis of bioactive imidazoles | tandfonline.com |

Ligand in Transition Metal-Catalyzed Reactions

The imidazole ring is a well-established N-heterocyclic ligand in coordination chemistry, capable of binding to a wide array of transition metals. The compound Imidazole, 2-iodo-4-hydroxymethyl- possesses multiple potential coordination sites, making it a candidate for forming stable metal complexes that could exhibit catalytic activity. Transition metal complexes are foundational to modern catalysis, enabling selective and efficient molecular transformations. nih.gov

The primary binding site is the pyridine-type nitrogen atom (N-3) of the imidazole ring, which has a lone pair of electrons available for coordination. Furthermore, the oxygen atom of the hydroxymethyl group can act as a second donor site, allowing the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. Such chelation enhances the stability of the resulting metal complex compared to monodentate ligands. Alkanol-imidazole ligands have been synthesized and their metal complexes with copper(II), zinc(II), and nickel(II) have been investigated as catalysts for hydrolysis reactions. nih.gov

Table 1: Potential Coordination Properties of Imidazole, 2-iodo-4-hydroxymethyl-

| Functional Group | Potential Role in Coordination | Metal Ion Examples | Resulting Complex Type |

| Imidazole N-3 Atom | Primary donor site (Lewis base) | Cu(II), Zn(II), Ni(II), Fe(II/III), Co(II/III) | Monodentate or part of a chelate |

| Hydroxymethyl (-CH₂OH) | Secondary donor site via oxygen | Cu(II), Zn(II), Ni(II) | Bidentate (N,O-chelation) |

| Iodo (-I) Group | Electronic modification of the ligand | N/A (not a primary binding site) | Influences catalytic activity |

The development of new catalytic systems is an active area of research, with applications ranging from the synthesis of pharmaceuticals to the production of fine chemicals. researchgate.netnih.govresearchgate.net The structural features of 2-iodo-4-hydroxymethyl-imidazole make it an intriguing candidate for designing novel catalysts where the ligand framework can be systematically tuned.

Applications in Polymer Chemistry

Functional polymers, which contain reactive groups along their backbone or as pendant groups, are central to advancements in materials science, with applications in biomedicine, electronics, and beyond. sigmaaldrich.com Imidazole, 2-iodo-4-hydroxymethyl- is a trifunctional monomer candidate that could be incorporated into polymers through several distinct strategies.

Condensation Polymerization: The hydroxymethyl group is a classic functional handle for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would feature the iodo-imidazole moiety as a pendant group, imparting specific properties to the material, such as pH-responsiveness, metal-binding capability, or increased refractive index.

Ring-Opening Polymerization: While not a direct participant, the hydroxymethyl group could serve as an initiator for the ring-opening polymerization of cyclic esters (like caprolactone) or ethers, leading to the formation of block copolymers with a functional imidazole end-group.

Post-Polymerization Modification: A polymer backbone containing activated esters could be modified by reacting it with the amine function of a related imidazole, such as 3-aminopropyl imidazole, demonstrating the utility of incorporating imidazole units into complex polymer structures. benicewiczgroup.com

Cross-Coupling Polymerization: The carbon-iodine bond is a highly valuable reaction site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling). This allows the molecule to be used in step-growth polycondensation reactions to synthesize conjugated polymers. For instance, polymerization with a di-boronic acid under Suzuki coupling conditions could yield a polymer with the imidazole units directly incorporated into the main chain. Such polymers are of interest for their potential conductive and photophysical properties.

Iodo-ene Polymerization: Research has shown that iodo-containing compounds can participate in network polymerization through visible light photoinitiated iodo-ene reactions. nih.gov This strategy could potentially be employed with a multi-functional alkene to create cross-linked polymer networks containing the imidazole functionality, suitable for creating materials with tunable surface properties or shape memory capabilities. nih.gov

Table 2: Potential Polymerization Strategies for Imidazole, 2-iodo-4-hydroxymethyl-

| Functional Group | Polymerization Method | Resulting Polymer Type | Potential Application |

| Hydroxymethyl | Condensation (with diacids/diisocyanates) | Polyesters / Polyurethanes | Functional coatings, biomaterials |

| Iodo | Cross-Coupling (e.g., Suzuki, Sonogashira) | Conjugated Polymers | Conductive plastics, organic electronics |

| Both | Multiple sequential reactions | Hyperbranched or Cross-linked Polymers | High-performance materials, resins |

Potential in Agrochemical Research as a Scaffold for Active Compounds

The imidazole ring is a privileged scaffold in medicinal and agrochemical chemistry, forming the core of numerous biologically active compounds, including fungicides and herbicides. nih.gov Imidazole derivatives are the subject of patents for their use as agrochemical active ingredients. google.com The structure of Imidazole, 2-iodo-4-hydroxymethyl- makes it an ideal starting point for the synthesis of new potential agrochemicals from a chemical synthesis perspective.

The molecule serves as a versatile platform for creating a library of analogues through modification at its three key functional points: